molecular formula C18H21NO B1595196 2'-Benzyl-2,2-dimethylpropionanilide CAS No. 85864-33-1

2'-Benzyl-2,2-dimethylpropionanilide

Cat. No.: B1595196
CAS No.: 85864-33-1
M. Wt: 267.4 g/mol
InChI Key: BDYMLDYIYIGVCY-UHFFFAOYSA-N
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Scientific Research Applications

2’-Benzyl-2,2-dimethylpropionanilide is primarily used in chemical synthesis. It serves as an intermediate in the preparation of various organic compounds. Its applications extend to:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be involved in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals.

Safety and Hazards

2’-Benzyl-2,2-dimethylpropionanilide may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

2’-Benzyl-2,2-dimethylpropionanilide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

2’-Benzyl-2,2-dimethylpropionanilide affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2’-Benzyl-2,2-dimethylpropionanilide involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 2’-Benzyl-2,2-dimethylpropionanilide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Benzyl-2,2-dimethylpropionanilide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2’-Benzyl-2,2-dimethylpropionanilide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2’-Benzyl-2,2-dimethylpropionanilide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects are observed, where a specific dosage level triggers significant changes in cellular responses.

Metabolic Pathways

2’-Benzyl-2,2-dimethylpropionanilide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2’-Benzyl-2,2-dimethylpropionanilide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell . The localization and accumulation of 2’-Benzyl-2,2-dimethylpropionanilide in specific cellular compartments can influence its activity and function.

Subcellular Localization

2’-Benzyl-2,2-dimethylpropionanilide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate the activity of enzymes and other biomolecules, thereby influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-2,2-dimethylpropionanilide typically involves the reaction of 2,2-dimethylpropionyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for 2’-Benzyl-2,2-dimethylpropionanilide are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-2,2-dimethylpropionanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Benzyl-2,2-dimethylpropionanilide is unique due to the presence of both the benzyl and 2,2-dimethylpropionanilide groups.

Properties

IUPAC Name

N-(2-benzylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)17(20)19-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYMLDYIYIGVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352914
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85864-33-1
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Benzyl-2,2-dimethylpropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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